molecular formula C7H9BrN2 B1523540 2-(5-Bromopyridin-2-YL)ethanamine CAS No. 691872-17-0

2-(5-Bromopyridin-2-YL)ethanamine

Cat. No. B1523540
M. Wt: 201.06 g/mol
InChI Key: YSONVYGWEROTBG-UHFFFAOYSA-N
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Patent
US07618959B2

Procedure details

To a stirred solution of (5-bromo-2-pyridinyl)acetonitrile (0.26 g, 0.94 mmole), in THF (20 mL) at RT was added 1M BH3.THF (5 mL, 5.0 mmole). After 24 h, H2O (10 mL) wash added dropwise to the reaction solution followed by 1M HCl (10 mL). After 1 h, the reaction solution was made basic by addition of 6M NaOH (2 mL). The reaction contents were concentrated under vacuum and extracted with EtOAc (3×50 mL). The organic phase was dried over Na2SO4 and concentrated under vacuum affording the crude title compound as light orange solid which was used directly without further purification: LC-MS (ES) m/e 281 (M+H)+.
Quantity
0.26 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][C:9]#[N:10])=[N:6][CH:7]=1.B.C1COCC1>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][CH2:9][NH2:10])=[N:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.26 g
Type
reactant
Smiles
BrC=1C=CC(=NC1)CC#N
Name
Quantity
5 mL
Type
reactant
Smiles
B.C1CCOC1
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
H2O (10 mL) wash
ADDITION
Type
ADDITION
Details
added dropwise to the reaction solution
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
the reaction solution was made basic by addition of 6M NaOH (2 mL)
CUSTOM
Type
CUSTOM
Details
The reaction contents
CONCENTRATION
Type
CONCENTRATION
Details
were concentrated under vacuum
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
BrC=1C=CC(=NC1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.